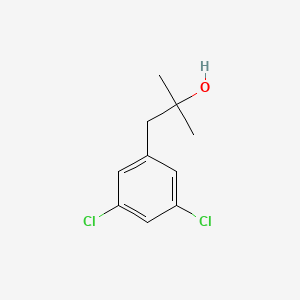
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a carboxamide group at the 3-position, a methyl group at the nitrogen atom, and a methylsulfanyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carboxamide with methyl mercaptan in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the direct methylation of 2-(methylsulfanyl)pyridine-3-carboxamide using methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in a polar aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.
Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its derivatives can be employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)pyridine-3-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methyl-2-(ethylsulfanyl)pyridine-3-carboxamide: Contains an ethylsulfanyl group instead of a methylsulfanyl group, which may influence its physical and chemical properties.
2-(Methylsulfanyl)pyridine-4-carboxamide: The carboxamide group is positioned at the 4-position, potentially altering its reactivity and interactions.
Uniqueness
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-9-7(11)6-4-3-5-10-8(6)12-2/h3-5H,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDOUISRMYVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)



![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)



![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)
![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)
![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)

